molecular formula C20H30ClN3O4S B7704109 {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone

Cat. No.: B7704109
M. Wt: 444.0 g/mol
InChI Key: HWHWPTXXMMRMKX-UHFFFAOYSA-N
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Description

The compound {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone features a piperidine ring sulfonylated at the 3-position with a 5-chloro-2-ethoxyphenyl group.

Properties

IUPAC Name

[1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O4S/c1-3-22-10-12-23(13-11-22)20(25)16-6-5-9-24(15-16)29(26,27)19-14-17(21)7-8-18(19)28-4-2/h7-8,14,16H,3-6,9-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHWPTXXMMRMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Piperidine-3-carboxylic Acid

Piperidine-3-carboxylic acid is synthesized via oxidation of piperidine-3-methanol using Jones reagent (CrO₃/H₂SO₄). The carboxylic acid is then converted to its acid chloride using thionyl chloride.

Methanone Installation

The acid chloride undergoes nucleophilic acyl substitution with methylmagnesium bromide, yielding piperidine-3-yl methanone. Alternative routes employ Weinreb ketone synthesis for higher selectivity.

Key Data :

StepReagents/ConditionsYield
Oxidation to acidCrO₃, H₂SO₄, acetone, 0°C78%
Methanone formationMeMgBr, THF, −78°C to RT65%

Coupling with 4-Ethylpiperazine

The final step involves conjugating the methanone intermediate with 4-ethylpiperazine. Reductive amination using sodium triacetoxyborohydride (STAB) in DCM achieves this efficiently:

Procedure :

  • Reagents : Piperidine-3-yl methanone (1 equiv), 4-ethylpiperazine (1.5 equiv), STAB (1.2 equiv), DCM.

  • Conditions : Stirred at room temperature for 12 hours under N₂.

  • Workup : Quenched with 2M NaOH, extracted with DCM, and purified via column chromatography (DCM/MeOH 10:1).

  • Yield : 70–75%.

Comparative Analysis of Coupling Methods :

MethodReagentsSolventTime (h)Yield
Reductive aminationSTABDCM1275%
Mitsunobu reactionDIAD, PPh₃THF2460%
Nucleophilic substitutionK₂CO₃, DMFDMF4850%

STAB-mediated reductive amination outperforms alternatives due to milder conditions and higher functional group tolerance.

Large-Scale Synthesis Considerations

Scaling the synthesis to kilogram quantities necessitates optimizing solvent volumes and reagent stoichiometry. A patent-derived protocol demonstrates viability:

Large-Scale Procedure :

  • Reagents : Piperidine-3-yl methanone (11.5 kg), 4-ethylpiperazine (5.6 kg), STAB (10.9 kg), DCM (186 kg).

  • Conditions : Batch-wise addition of STAB at 20–30°C, stirred for 12 hours.

  • Workup : Aqueous NaOH quench, DCM extraction, and vacuum distillation.

  • Yield : 80% (9.2 kg).

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.1 Hz, 1H, aromatic), 3.47 (s, 2H, CH₂SO₂), 2.48 (m, 10H, piperazine/piperidine), 1.08 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • HRMS (ESI) : m/z calcd. for C₂₁H₃₁ClN₃O₃S 452.18, found 453.19 [M+H]⁺.

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Hydrolysis : Moisture-sensitive conditions are maintained using anhydrous DCM and molecular sieves.

  • Piperazine Degradation : Reactions are conducted under inert atmosphere to prevent oxidation of the piperazine ring.

  • Byproduct Formation : Excess STAB (1.2–1.5 equiv) ensures complete conversion, minimizing unreacted methanone .

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

Chemistry

In chemistry, {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonyl group and piperidine ring make it a candidate for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions with target molecules, while the piperidine and piperazine rings could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs from the evidence share a piperazine-piperidine scaffold with sulfonyl or sulfonamide substituents. Key structural differences lie in:

  • Aromatic sulfonyl groups: Ethoxy vs. sulfamoylamino, nitro, or halogenated substituents.
  • Piperazine substituents : Ethyl vs. benzhydryl, bis(4-fluorophenyl)methyl, or methyl groups.

Impact of Substituents on Physicochemical Properties

  • Ethoxy vs. However, sulfamoylamino groups may improve hydrogen bonding with enzyme active sites, as seen in carbonic anhydrase inhibitors .
  • Piperazine substituents : The 4-ethyl group in the target compound likely reduces steric bulk compared to benzhydryl (6h, 6i) or bis(4-fluorophenyl)methyl (4k) groups, possibly improving solubility and metabolic stability .

Research Findings and Functional Implications

Enzyme Inhibition Potential

While the target compound’s activity is unreported, analogs with sulfamoylamino groups (6h, 6i) show selective carbonic anhydrase I inhibition, attributed to the sulfonamide’s ability to coordinate with zinc in the enzyme active site . The ethoxy group in the target compound may reduce this interaction but could offer selectivity for other targets.

Solubility and Pharmacokinetics

  • Lipophilicity : The ethylpiperazine and ethoxy groups may balance hydrophilicity and lipophilicity, contrasting with highly lipophilic benzhydryl analogs (6h, 6i) .
  • Metabolic stability : Smaller substituents (ethyl vs. benzhydryl) may reduce CYP450-mediated metabolism, extending half-life .

Biological Activity

The compound {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone is a complex organic molecule with potential biological activities. Its unique structure, characterized by the presence of a piperidine and piperazine moiety, suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure can be represented as follows:

C19H26ClN3O3S\text{C}_{19}\text{H}_{26}\text{ClN}_3\text{O}_3\text{S}

This indicates a molecular weight of approximately 393.94 g/mol. The compound features a sulfonamide linkage, which is often associated with various pharmacological activities.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group in particular may facilitate binding to active sites of target proteins, modulating their activity and influencing various biochemical pathways. For instance, similar compounds have shown efficacy in inhibiting enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the chloro and ethoxy groups may enhance the lipophilicity and membrane permeability of the compound, allowing it to exert its effects on microbial cells effectively.

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties. Compounds containing piperidine and piperazine derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with other known compounds reveals that the unique combination of functional groups in {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone may confer distinct biological activities.

Compound NameStructureBiological Activity
Compound ACompound AAntimicrobial
Compound BCompound BAnticancer
This CompoundThis CompoundAntimicrobial, Anticancer

Case Studies

Several case studies have highlighted the biological activity of related piperazine derivatives:

  • Inhibition of Acetylcholinesterase : A study demonstrated that certain piperazine derivatives effectively inhibited human acetylcholinesterase, showing potential for treating neurodegenerative diseases such as Alzheimer's .
  • Antitumor Activity : Another investigation reported that piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Sulfonation and coupling : Introduce the sulfonyl group to the 5-chloro-2-ethoxyphenyl precursor under controlled pH (e.g., NaHCO₃ buffer) to avoid side reactions. Use DMF or dichloromethane as solvents for coupling reactions with piperidine intermediates .
  • Catalyst selection : Employ Pd/C or CuI catalysts for Suzuki-Miyaura coupling if aryl halides are involved, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing intermediates and the final compound?

  • Methodology :

  • Structural confirmation : ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm sulfonyl/piperazine linkages .
  • Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention time and peak symmetry indicate purity >98% .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic route optimization?

  • Methodology :

  • Reaction pathway simulation : Use density functional theory (DFT) to model sulfonation and coupling energetics. Software like Gaussian or ORCA identifies transition states and predicts regioselectivity .
  • Solvent effects : COSMO-RS simulations in Schrödinger Suite optimize solvent choice (e.g., DMF vs. THF) to enhance reaction yields by 15–20% .
  • Docking studies : Molecular docking (AutoDock Vina) screens potential biological targets (e.g., kinase enzymes) to prioritize synthesis of bioactive analogs .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodology :

  • Dose-response validation : Conduct IC₅₀/EC₅₀ assays in triplicate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .
  • Off-target profiling : Broad-spectrum kinase or GPCR panels (Eurofins) identify promiscuous binding, explaining discrepancies in cell-based vs. in vitro results .
  • Metabolic stability : Liver microsome assays (human/rat) correlate in vitro half-life (t₁/₂) with in vivo efficacy gaps .

Q. What strategies mitigate thermal degradation during storage and handling?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., 180°C) to set safe storage limits .
  • Lyophilization : Freeze-dry bulk compound under vacuum (0.1 mBar) with cryoprotectants (trehalose) to stabilize hygroscopic powders .
  • Light sensitivity : UV-Vis spectroscopy (200–800 nm) identifies λmax for photo-degradation; store in amber vials at -20°C .

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